molecular formula C26H48O11 B12099355 Propargyl-PEG8-CH2CH2COOtBu

Propargyl-PEG8-CH2CH2COOtBu

Cat. No.: B12099355
M. Wt: 536.7 g/mol
InChI Key: SHOCGKBHFSKKLO-UHFFFAOYSA-N
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Description

Propargyl-PEG8-CH2CH2COOtBu is a polyethylene glycol (PEG)-based derivative featuring a propargyl group, an 8-unit PEG chain, and a tert-butyl (tBu)-protected carboxylic acid via a CH2CH2COO linker. This compound is widely utilized in bioconjugation and drug delivery systems due to its dual functionality:

  • Propargyl Group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted "click" chemistry for site-specific conjugation .
  • tBu-Protected Carboxylic Acid: Provides stability during synthesis, with the ester protecting group removable under mild acidic or basic conditions to expose a reactive carboxylic acid for further coupling .

Properties

Molecular Formula

C26H48O11

Molecular Weight

536.7 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C26H48O11/c1-5-7-28-9-11-30-13-15-32-17-19-34-21-23-36-24-22-35-20-18-33-16-14-31-12-10-29-8-6-25(27)37-26(2,3)4/h1H,6-24H2,2-4H3

InChI Key

SHOCGKBHFSKKLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG8-CH2CH2COOtBu typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of polyethylene glycol (PEG) chains of the desired length.

    Functionalization: The PEG chains are then functionalized with a propargyl group at one end and a tert-butyl ester group at the other end.

    Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane (DCM) and tetrahydrofuran (THF). Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are often used to facilitate esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG8-CH2CH2COOtBu undergoes several types of chemical reactions, including:

    Click Chemistry: The propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the ester linkage.

Common Reagents and Conditions

    Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts.

    Hydrolysis: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Scientific Research Applications

Chemical Properties and Structure

The structure of Propargyl-PEG8-CH2CH2COOtBu enables it to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition. This reaction is pivotal for creating stable linkages between biomolecules, making the compound useful for various conjugation strategies in drug development and biochemistry. The PEG segment enhances the solubility and biocompatibility of the compound, while the tert-butyl ester can be hydrolyzed under specific conditions to release the active carboxylic acid, which may have biological functions depending on the application.

Drug Delivery Systems

This compound is particularly effective in drug delivery applications due to its ability to improve pharmacokinetics and biodistribution profiles. The PEG segment is known for its capacity to reduce immunogenicity and enhance solubility, which is crucial for formulating therapeutic agents. Studies have shown that PEGylated drugs exhibit increased circulation time in the bloodstream, allowing for lower dosages and reduced frequency of administration .

Bioconjugation

The propargyl group facilitates bioconjugation through click chemistry, allowing researchers to attach drugs or imaging agents to proteins or nucleic acids selectively. This capability is essential for developing targeted therapies that minimize off-target effects and enhance therapeutic efficacy. Interaction studies involving this compound assess its binding affinity with various biomolecules, demonstrating its potential to improve the specificity of conjugated drugs .

Nanotechnology

In nanotechnology, this compound serves as a linker in the synthesis of nanoparticles and other nanostructures. Its hydrophilic nature aids in stabilizing nanoparticles in aqueous environments, which is critical for biomedical applications such as imaging and therapy . The compound's versatility allows it to be incorporated into various nanocarriers designed for targeted drug delivery.

Case Study 1: Targeted Drug Delivery

In a study focusing on targeted drug delivery systems, researchers utilized this compound to conjugate chemotherapeutic agents to antibodies. The resulting bioconjugates demonstrated enhanced specificity towards cancer cells while minimizing systemic toxicity. The click chemistry approach allowed for precise control over the drug-to-antibody ratio, optimizing therapeutic outcomes .

Case Study 2: Imaging Applications

Another investigation explored the use of this compound in imaging applications. By attaching fluorescent probes via click chemistry, scientists were able to track cellular uptake and distribution of nanoparticles in vivo. This study highlighted the compound's potential as a versatile tool for developing imaging agents that can provide real-time insights into biological processes .

Mechanism of Action

The mechanism by which Propargyl-PEG8-CH2CH2COOtBu exerts its effects involves:

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Propargyl-PEG8-CH2CH2COOtBu with structurally related PEG derivatives:

Compound Name PEG Chain Length Functional Groups Molecular Weight (g/mol) Key Applications Stability Profile
This compound 8 Propargyl, tBu-protected carboxylic acid ~600–650 (estimated) Drug conjugation, controlled release Base-sensitive deprotection
Propargyl-PEG4-CH2CO2tBu 4 Propargyl, tBu-protected carboxylic acid 302.4 Small-molecule conjugation Moderate stability at -20°C
Propargyl-PEG9-amine 9 Propargyl, primary amine ~450 (estimated) Protein labeling, surface modification Amine reactivity requires inert storage
Aminooxy-PEG4-CH2CO2tBu 4 Aminooxy, tBu-protected carboxylic acid ~350 (estimated) Oxime ligation, glycoprotein engineering Acid-sensitive deprotection
Key Observations:

PEG Chain Length :

  • Longer PEG chains (e.g., PEG8 or PEG9) enhance hydrophilicity and reduce steric hindrance in aqueous environments compared to shorter chains (PEG4). This improves solubility for biomedical applications but may slightly delay conjugation kinetics .
  • This compound strikes a balance between solubility and steric effects, making it suitable for drug delivery systems requiring prolonged circulation.

Functional Group Reactivity: Propargyl groups enable "click" chemistry, while aminooxy (in Aminooxy-PEG4-CH2CO2tBu) supports oxime ligation. The choice depends on target biomolecules (e.g., azides for propargyl vs. ketones for aminooxy) . The tBu-protected carboxylic acid in this compound offers stability during storage and synthesis, contrasting with the inherently reactive primary amine in Propargyl-PEG9-amine, which requires stringent storage conditions .

Stability and Deprotection: tBu esters (as in this compound) typically require basic conditions (e.g., TFA or NaOH) for deprotection, whereas t-Boc-protected amines (e.g., t-Boc-Aminooxy-PEG4-CH2CO2tBu) are acid-labile .

Biological Activity

Propargyl-PEG8-CH2CH2COOtBu, a compound characterized by its propargyl and polyethylene glycol (PEG) moieties, has garnered attention in biological research due to its unique properties and potential applications in drug delivery and bioconjugation. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C26H48O11
  • Molecular Weight: 536.7 g/mol
  • CAS Number: 1355197-91-9

The structure of this compound includes a PEG spacer that enhances solubility in aqueous environments, making it suitable for biological applications. The propargyl group allows for click chemistry reactions, facilitating the conjugation with various biomolecules.

This compound functions primarily through the following mechanisms:

  • Click Chemistry: The propargyl group can react with azide-bearing compounds to form stable triazole linkages. This reaction is highly efficient and selective, making it a powerful tool for bioconjugation.
  • Hydrolysis of t-Butyl Ester: Under acidic conditions, the t-butyl ester can be converted into a carboxylic acid, which is reactive towards amine-bearing molecules, further expanding its utility in drug development and protein labeling .

Drug Delivery Systems

This compound serves as a versatile linker in drug delivery systems. Its ability to form stable conjugates with therapeutic agents enhances the pharmacokinetics and bioavailability of drugs. The PEG component contributes to reduced immunogenicity and improved solubility.

Case Studies

  • Antibody-Drug Conjugates (ADCs): In a study exploring ADCs, this compound was used to link cytotoxic drugs to antibodies. The resulting conjugates demonstrated enhanced efficacy against cancer cells while minimizing off-target effects.
  • Enzyme Activity Assays: Research indicated that this compound could be utilized to study enzyme activity through specific labeling. By conjugating enzymes with this compound, researchers were able to track enzyme kinetics more effectively.
  • Cellular Uptake Studies: In vitro studies showed that cells treated with this compound conjugates exhibited increased uptake of biologically active molecules compared to non-conjugated controls. This suggests potential for enhanced therapeutic delivery .

Data Table: Summary of Biological Activities

Activity Description Reference
Drug DeliveryEnhances solubility and bioavailability of therapeutics
Antibody ConjugationForms stable ADCs with improved efficacy against tumors
Enzyme LabelingFacilitates tracking of enzyme kinetics in biochemical assays
Cellular UptakeIncreases uptake efficiency of therapeutic agents in target cells

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